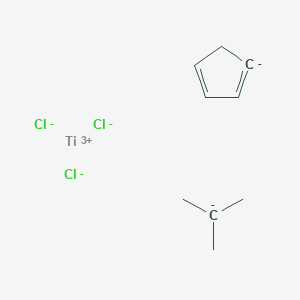
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE, also known by its CAS number 121987-51-7, is a chemical compound listed in the PubChem database. This compound is part of a vast repository of chemical information that serves as a key resource for scientists, students, and the public. PubChem provides detailed information on small molecules, including their chemical properties, biological activities, and biomedical annotations .
Chemical Reactions Analysis
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a lead compound for drug discovery and development, particularly if it exhibits biological activity against specific targets. Additionally, this compound can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context of its use, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. For instance, compounds with similar molecular formulas or chemical descriptors can be identified using chemical similarity searches.
Properties
CAS No. |
121987-51-7 |
|---|---|
Molecular Formula |
C9H14Cl3Ti-2 |
Molecular Weight |
276.428 |
IUPAC Name |
cyclopenta-1,3-diene;2-methylpropane;titanium(3+);trichloride |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Ti/c1-2-4-5-3-1;1-4(2)3;;;;/h1-3H,4H2;1-3H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI Key |
MEMPUFPVFIJBOQ-UHFFFAOYSA-K |
SMILES |
C[C-](C)C.C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


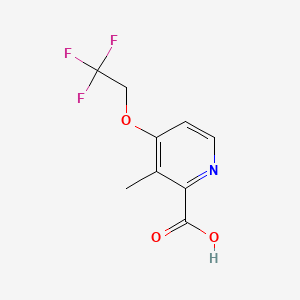
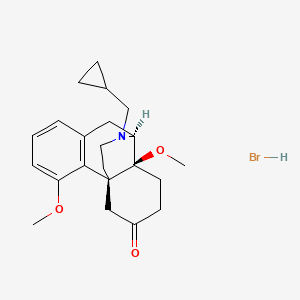
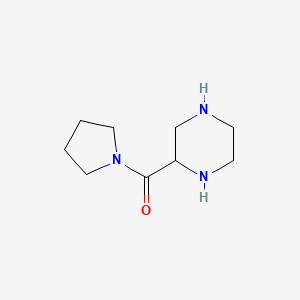
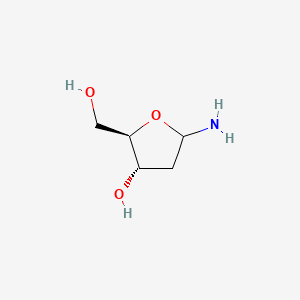

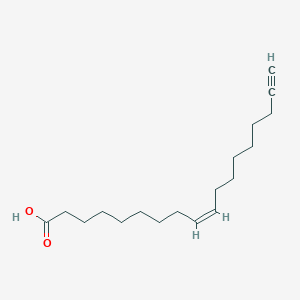
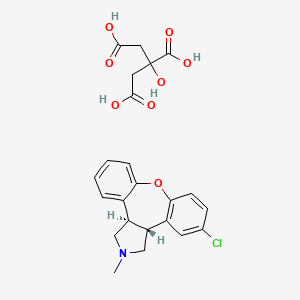
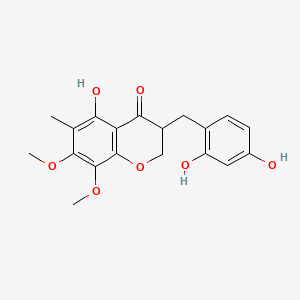
![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)
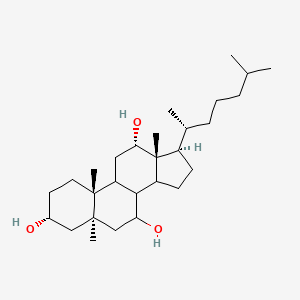
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
